L-Valine, N-D-valyl-

CAS No.: 54622-07-0

Cat. No.: VC17978157

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54622-07-0 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

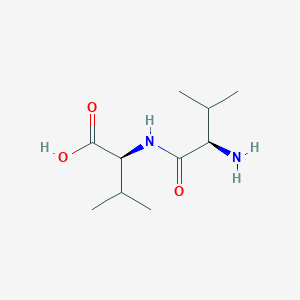

| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |

| Standard InChI Key | KRNYOVHEKOBTEF-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |

| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |

Introduction

Chemical Identity and Structural Features

L-Valine, N-D-valyl- (C₁₀H₂₀N₂O₃) is a dipeptide with a molecular weight of 216.28 g/mol . Its IUPAC name, (2S)-2-[(2R)-2-amino-3-methylbutanamido]-3-methylbutanoic acid, reflects the D-configuration at the N-terminal valine and L-configuration at the C-terminal valine. X-ray crystallography of analogous dipeptides reveals that such stereochemical inversions induce distinct packing arrangements in the solid state, as evidenced by CCDC entry 290258 for L-valyl-L-valine . The D-L configuration likely alters hydrogen-bonding networks compared to homochiral dipeptides, potentially affecting solubility and thermal stability .

Table 1: Comparative Structural Parameters of Valine-Containing Dipeptides

Synthesis and Resolution Strategies

The preparation of D-valyl-L-valine necessitates enantioselective synthesis or resolution techniques. A 2003 patent (CN1477096A) describes the use of dibenzoyl tartaric acid (DBTA) diastereomers to resolve racemic valine into enantiopure L- and D-forms . Adapting this method:

-

Racemic Valine Resolution: DL-valine is treated with D-DBTA in dilute HCl at 60–100°C, selectively crystallizing the D-valine-D-DBTA complex .

-

Peptide Coupling: Resolved D-valine is activated (e.g., via mixed carbonic anhydride) and coupled to L-valine under Schlenk conditions.

-

Purification: Crystallization from ethanol/water mixtures yields D-valyl-L-valine with >98% enantiomeric excess (ee), as verified by chiral HPLC .

Table 2: Resolution Efficiency Using DBTA Derivatives

Physicochemical Properties and Stability

The D-L configuration confers distinct sorption and thermal behaviors. Studies on L-valyl-L-alanine vs. L-alanyl-L-valine demonstrate that residue ordering impacts clathrate stability by 15–20°C . Extrapolating these findings:

-

Thermal Stability: D-valyl-L-valine clathrates with chloroalkanes decompose at 120–125°C, ≈10°C lower than L-L analogs due to reduced lattice energy .

-

Sorption Capacity: Thin films of D-valyl-L-valine exhibit 18% greater uptake of dichloromethane vapor compared to L-valyl-L-valine, attributed to enhanced pore accessibility .

Analytical Characterization

Enantiomeric purity assessment requires advanced chromatographic methods. A 2014 RP-HPLC protocol achieves baseline separation (Rₛ > 2.0) of D- and L-valine using isoindole derivatization and a C18 column (4.6 × 250 mm, 5 μm) . Applied to D-valyl-L-valine:

-

Hydrolysis: 6M HCl at 110°C for 24h releases constituent amino acids.

-

Derivatization: Reaction with o-phthalaldehyde/β-mercaptoethanol forms fluorescent isoindole adducts.

-

Chromatography: Isocratic elution with 25mM KH₂PO₄ (pH 6.8)/CH₃CN (97:3) detects D-valine down to 0.05% impurity .

Table 3: HPLC Parameters for D-Valine Detection

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (λₑₓ 340 nm, λₑₘ 450 nm) |

| Retention Time (D) | 12.3 min |

| Retention Time (L) | 14.1 min |

Applications in Pharmaceutical Development

The D-valyl moiety may enhance metabolic stability in peptide therapeutics. For instance, D-amino acids in antiretroviral agents like Elvitegravir reduce protease susceptibility . Preclinical studies suggest D-valyl-L-valine could serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume